

An In-depth Technical Guide to Ethyl 4-acetamido-3-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 4-acetamido-3-hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound of interest in pharmaceutical research and development, primarily recognized as an impurity and intermediate in the synthesis of the antiviral drug Oseltamivir.[1][2][3] Understanding its fundamental properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core chemical and physical properties of **Ethyl 4-acetamido-3-hydroxybenzoate**, alongside generalized experimental protocols relevant to its synthesis and biological evaluation.

Core Properties

Ethyl 4-acetamido-3-hydroxybenzoate presents as a white to pale yellow solid or a brown crystalline powder.[1] For optimal stability, it should be stored under refrigerated conditions at 2-8°C.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-acetamido-3-hydroxybenzoate** is presented in the table below. It is important to note that while some experimental data is

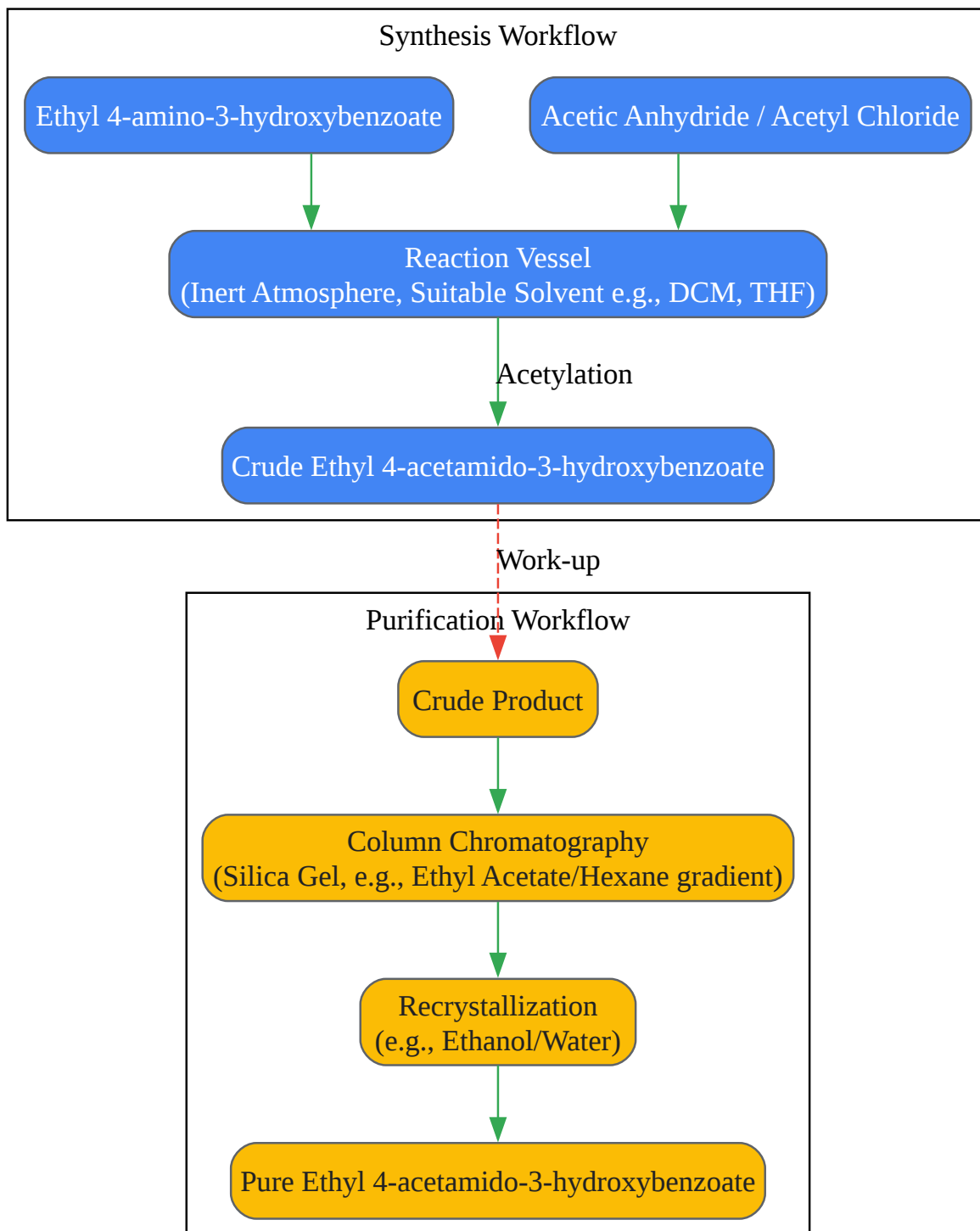
available, many of the listed properties are computed predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[2]
Molecular Weight	223.23 g/mol	[2]
CAS Number	1346604-18-9	[2]
Appearance	White to Pale Yellow Solid, Brown crystalline powder	[1]
Storage Temperature	2-8°C	[1]
Predicted Boiling Point	445.9 ± 35.0 °C	
Solubility (Predicted)	Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)	
Computed LogP	1.5273	[2]
Topological Polar Surface Area (TPSA)	75.63 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	3	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-acetamido-3-hydroxybenzoate** is not readily available in the public domain, a plausible synthetic route involves the acetylation of Ethyl 4-amino-3-hydroxybenzoate. This precursor is commercially available.

A generalized workflow for this synthesis is depicted below.



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A generalized workflow for the synthesis and purification of **Ethyl 4-acetamido-3-hydroxybenzoate**.

Experimental Protocols

General Synthesis Protocol (Hypothetical):

- **Reaction Setup:** To a solution of Ethyl 4-amino-3-hydroxybenzoate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable acetylating agent such as acetic anhydride or acetyl chloride dropwise at a controlled temperature (e.g., 0°C). A base (e.g., triethylamine or pyridine) may be required to scavenge the acid byproduct.
- **Reaction Monitoring:** The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **Ethyl 4-acetamido-3-hydroxybenzoate** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectral Data

While specific spectra for **Ethyl 4-acetamido-3-hydroxybenzoate** are not publicly available, the expected spectral characteristics can be inferred.

- **¹H NMR:** The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide proton, a hydroxyl proton, and a methyl group from the acetyl moiety.
- **¹³C NMR:** The spectrum would display resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the acetyl

group.

- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, C=O stretches for the ester and amide, and aromatic C-H and C=C stretches.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol).

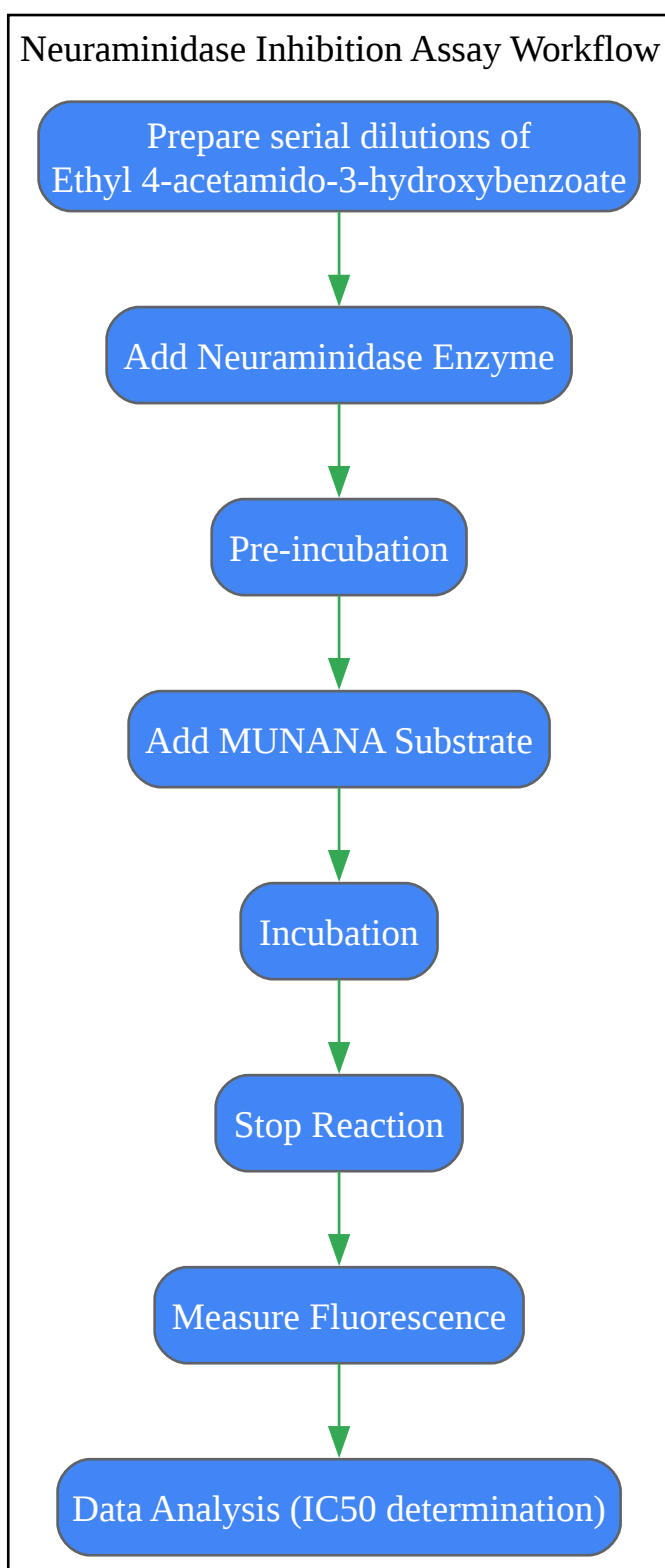
Biological Activity

Ethyl 4-acetamido-3-hydroxybenzoate is primarily known as an impurity in the synthesis of Oseltamivir, a potent neuraminidase inhibitor used to treat influenza. Derivatives of **Ethyl 4-acetamido-3-hydroxybenzoate** have been synthesized and evaluated for their ability to inhibit neuraminidase.

Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of compounds against neuraminidase is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Neuraminidase Inhibition Assay Workflow



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Workflow for a fluorescence-based neuraminidase inhibition assay.

Experimental Protocol:

- **Compound Preparation:** Prepare a stock solution of **Ethyl 4-acetamido-3-hydroxybenzoate** in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
- **Enzyme Reaction:** In a microplate, add the neuraminidase enzyme to each well containing the test compound dilutions and a control (enzyme without inhibitor).
- **Pre-incubation:** Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
- **Substrate Addition:** Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
- **Reaction Termination:** Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer).
- **Fluorescence Measurement:** Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
- **Data Analysis:** Plot the fluorescence intensity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This technical guide provides a summary of the currently available information on the basic properties of **Ethyl 4-acetamido-3-hydroxybenzoate**. While key physicochemical data and its role as an Oseltamivir impurity are established, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and comprehensive spectral and biological activity data. The generalized protocols and workflows provided herein offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule.

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